molecular formula C14H20FN3O2S B13952550 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13952550
M. Wt: 313.39 g/mol
InChI Key: BTGIIZGDVVJQBC-UHFFFAOYSA-N
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Description

2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a sophisticated synthetic intermediate of significant value in medicinal chemistry, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). The compound features a pyrrolidine scaffold, a common element in molecules designed to mimic peptide turn structures, which is protected by a tert-butyloxycarbonyl (Boc) group for selective deprotection during sequential synthesis. Its core utility derives from the 5-fluoropyrimidine moiety, a privileged structure in kinase inhibitor design known to engage in key hydrogen-bonding interactions within ATP-binding pockets. This moiety is strategically functionalized with a sulfur-containing linker, making it an ideal electrophile for conjugation to E3 ubiquitin ligase ligands via nucleophilic aromatic substitution (SNAr) or for forming disulfide bridges in the assembly of heterobifunctional degraders. Researchers primarily employ this compound as a critical building block to synthesize functionalized pyrrolidines that can be incorporated into larger, complex architectures aimed at targeted protein degradation. Its application is pivotal for exploring novel chemical space in drug discovery programs focused on oncological targets, where irreversible or covalent targeting strategies are employed. By serving as a linchpin between a ligand for a protein of interest (POI) and an E3 ligase, this intermediate facilitates the creation of PROTAC molecules that can induce the ubiquitination and subsequent proteasomal degradation of challenging drug targets. This mechanism offers a potential therapeutic modality for conditions where traditional inhibition is insufficient. The presence of the fluorine atom not only modulates the electronics of the pyrimidine ring for optimal reactivity but also can be used for tracing with 19F NMR in metabolic stability studies. The Boc-protected amine ensures orthogonal reactivity, allowing for seamless integration into complex multi-step synthetic routes prevalent in modern chemical biology and pre-clinical candidate optimization.

Properties

Molecular Formula

C14H20FN3O2S

Molecular Weight

313.39 g/mol

IUPAC Name

tert-butyl 2-[(5-fluoropyrimidin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20FN3O2S/c1-14(2,3)20-13(19)18-6-4-5-11(18)9-21-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3

InChI Key

BTGIIZGDVVJQBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CSC2=NC=C(C=N2)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically proceeds via the following key steps:

  • Step 1: Preparation of the Pyrrolidine Core with tert-Butyl Ester Protection

    The pyrrolidine ring is often introduced as a protected amino acid derivative, such as pyrrolidine-1-carboxylic acid tert-butyl ester. The tert-butyl ester serves as a protecting group for the carboxylic acid, facilitating subsequent reactions without undesired side reactions at the acid site.

  • Step 2: Introduction of the Sulfanyl Linker via Nucleophilic Substitution

    The sulfanyl (-S-) linkage between the pyrrolidine and the fluoropyrimidine is formed by nucleophilic substitution, where a thiol or mercaptopyrimidine derivative reacts with a suitable electrophilic site on the pyrrolidine derivative.

  • Step 3: Coupling with 5-Fluoro-pyrimidine Derivative

    The fluoropyrimidine moiety is introduced by reacting 5-fluoro-2-mercaptopyrimidine (or its equivalent) with the pyrrolidine intermediate under basic conditions to form the sulfanyl bond.

  • Step 4: Purification and Stereochemical Control

    The reaction mixture is purified by chromatographic techniques such as silica gel column chromatography or preparative HPLC. Chiral resolution or stereoselective synthesis methods are applied to isolate the desired enantiomer ((R) or (S) configuration).

Detailed Reaction Conditions

A commonly reported synthetic method includes:

Step Reagents and Conditions Description
1 Pyrrolidine-1-carboxylic acid tert-butyl ester (protected amino acid), base (e.g., potassium carbonate or cesium carbonate), solvent: anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) Preparation of the nucleophilic pyrrolidine intermediate
2 5-Fluoro-2-mercaptopyrimidine or 5-fluoropyrimidin-2-yl thiol derivative Nucleophilic substitution to form sulfanyl linkage
3 Temperature: 60–80 °C; Reaction time: 1–3 hours Optimized to maximize yield while minimizing racemization
4 Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC; Chiral HPLC for enantiomeric excess Ensures high purity (>95%) and stereochemical integrity

This method is supported by experimental data indicating that bases such as cesium carbonate (Cs₂CO₃) facilitate the nucleophilic substitution efficiently in polar aprotic solvents like DMF, which stabilize the anionic intermediates and improve reaction rates.

Industrial Scale Adaptations

For larger scale synthesis, continuous flow reactors and automated systems have been employed to enhance process control, safety, and yield. Key features include:

  • Use of automated dosing for reagents to maintain stoichiometric balance.
  • Temperature control systems to maintain optimal reaction temperatures.
  • In-line purification steps such as crystallization, recrystallization, or continuous chromatography.
  • Use of greener solvents where possible to reduce environmental impact.

Reaction Mechanism Insights

The core reaction mechanism involves nucleophilic attack by the sulfur atom of 5-fluoro-2-mercaptopyrimidine on an electrophilic carbon adjacent to the pyrrolidine nitrogen protected as a tert-butyl ester. The base deprotonates the thiol to generate a thiolate anion, which is a strong nucleophile.

The reaction proceeds via an SN2 mechanism, where the thiolate attacks the electrophilic center, displacing a suitable leaving group (e.g., halide or tosylate) if present on the pyrrolidine derivative.

Analytical Characterization Post-Synthesis

To confirm the structure, purity, and stereochemistry of the synthesized compound, the following analytical methods are employed:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and stereochemistry - ^1H NMR: tert-butyl protons appear as singlet ~1.4 ppm; pyrimidine protons show characteristic coupling.
- ^13C NMR: signals for carbamate carbonyl and pyrrolidine carbons.
Mass Spectrometry (LC-MS / HRMS) Molecular weight confirmation Molecular ion peak at m/z ~339 [M+H]^+ consistent with molecular formula C13H18FN3O2S
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity Enantiomeric excess (ee) > 99% for (R) or (S) isomers using chiral columns such as Chiralpak AD-H
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity > 95% with typical reverse-phase C18 columns, acetonitrile/water mobile phases

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials Pyrrolidine-1-carboxylic acid tert-butyl ester, 5-fluoro-2-mercaptopyrimidine
Key Reagents Bases: Cs₂CO₃, K₂CO₃; Solvents: DMF, THF, anhydrous conditions
Reaction Type Nucleophilic substitution (SN2)
Temperature Range 60–80 °C
Reaction Time 1–3 hours
Purification Silica gel chromatography, preparative HPLC, recrystallization
Stereochemistry Control Use of chiral starting materials or resolution techniques
Yield Typically moderate to high (exact yields vary by protocol)
Analytical Confirmation NMR, LC-MS, chiral HPLC

Research Findings and Notes

  • The fluorine substitution on the pyrimidine ring improves metabolic stability and binding affinity to biological targets, making the synthetic control of this moiety critical.
  • Sulfanyl linkers confer increased lipophilicity, which may enhance membrane permeability but require careful balance to maintain solubility.
  • The tert-butyl ester protecting group is stable under the reaction conditions and allows for subsequent deprotection if required for further derivatization.
  • Optimization of reaction conditions (base choice, solvent, temperature) is essential to avoid racemization and side reactions.
  • Industrial synthesis benefits from continuous flow chemistry and automated purification to improve scalability and reproducibility.

Chemical Reactions Analysis

2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can yield reduced products.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme activity or receptor binding.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The fluorinated pyrimidine ring may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring and tert-butyl ester group can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous pyrrolidine-1-carboxylic acid tert-butyl esters.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound : 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester - 5-Fluoro-pyrimidin-2-ylsulfanylmethyl
- tert-Butyl ester
C15H21FN3O2S ~341.41 Likely intermediate for enzyme inhibitors; fluorine enhances stability
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester - Toluene-4-sulfonyloxymethyl C17H25NO5S 355.45 Synthetic intermediate for leukotriene A4 hydrolase inhibitors; tosylate aids in activation
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate - 5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl
- Methyl carbamate
C11H16FN3O3 257.26 Hazardous upon exposure; used in controlled synthesis due to reactive hydroxy group
2-[(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amino]-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester - Chloro-morpholino-thienopyrimidine
- Methylamino linker
C24H33ClN6O3S ~553.12 Precursor to kinase inhibitors; morpholino group enhances solubility
3-(2-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester - 2-Chloro-pyrimidin-4-ylamino C13H20ClN5O2 313.78 Chlorine atom facilitates nucleophilic substitution in further derivatization

Structural Differences

  • Pyrimidine Substituents: The target compound’s 5-fluoro-pyrimidine contrasts with chlorine (e.g., ) or hydroxy-methylpyrimidine (e.g., ) variants. Fluorine’s electronegativity may reduce metabolic oxidation compared to bulkier groups like morpholino-thienopyrimidine .
  • Linker Groups: Sulfanylmethyl (-SCH2-) in the target compound differs from sulfonyloxy (e.g., ) or amino linkers (e.g., ), altering electronic and steric profiles.

Pharmacological and Functional Insights

  • Bioactivity: Morpholino-thienopyrimidine derivatives (e.g., ) show kinase inhibitory activity, while the target compound’s fluorine may optimize binding to hydrophobic enzyme pockets.
  • Safety : tert-Butyl carbamates (e.g., ) require stringent safety protocols due to reactivity; similar precautions likely apply to the target compound.

Biological Activity

The compound 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic molecule characterized by its unique structural features, including a pyrimidine ring, a pyrrolidine ring, and a sulfanylmethyl group. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological assays, and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C14H20FN3O2S
  • Molecular Weight : Approximately 313.39 g/mol

Structural Features

The compound features:

  • A fluorinated pyrimidine ring which may enhance binding affinity to biological targets.
  • A pyrrolidine ring that contributes to its pharmacological properties.
  • A tert-butyl ester functional group that influences solubility and stability.

Synthesis Methods

The synthesis of 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several steps:

  • Coupling Reaction : The formation of the pyrimidine and pyrrolidine link is generally achieved through nucleophilic substitution reactions.
  • Reagents : Common reagents include lithium hexamethyldisilazide (LiHMDS) for base-mediated reactions and various solvents to optimize yield and purity.
  • Purification : Post-reaction purification is crucial to isolate the desired compound from by-products.

Anticancer Activity

Preliminary studies indicate that compounds structurally similar to 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibit significant anticancer properties. For instance, derivatives with similar scaffolds have shown potent activity against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Case Study: Anticancer Screening

In a study assessing the anticancer activity of related compounds:

  • Compounds were tested at a concentration of 100 µM for 24 hours.
  • Viability was measured using the MTT assay.
  • Results indicated that certain derivatives significantly reduced cell viability compared to control treatments.
CompoundCell LineViability (%)Reference
Compound AA54966%
Compound BHSAEC1-KT75%

Antimicrobial Activity

The compound's potential antimicrobial effects are also noteworthy. Similar compounds have been evaluated against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

Case Study: Antimicrobial Screening

In vitro tests demonstrated that certain derivatives exhibited selective antimicrobial activity against resistant strains, suggesting a promising avenue for further development.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Klebsiella pneumoniae12

The proposed mechanism of action for compounds like 2-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester includes:

  • Inhibition of specific enzymes or receptors involved in cancer proliferation.
  • Disruption of bacterial cell wall synthesis or function.

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